molecular formula C18H25N3O4S B256614 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Numéro de catalogue B256614
Poids moléculaire: 379.5 g/mol
Clé InChI: IBWKIBXAAMZWKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide, also known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.

Mécanisme D'action

The mechanism of action of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as pH regulation, respiration, and ion transport. By inhibiting these enzymes, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide can modulate various physiological processes and potentially treat diseases that are associated with their dysregulation.
Biochemical and Physiological Effects:
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure in glaucoma, modulating neuronal excitability in epilepsy, and inhibiting tumor growth in cancer. Additionally, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, such as its ability to selectively inhibit carbonic anhydrase enzymes and its low toxicity. However, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to proteins.

Orientations Futures

1. Further studies on the potential therapeutic applications of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide in other diseases such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods for 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to improve its yield and purity.
3. Investigation of the structure-activity relationship of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to identify more potent and selective inhibitors of carbonic anhydrase enzymes.
4. Development of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide-based drug delivery systems to improve its bioavailability and efficacy.

Méthodes De Synthèse

The synthesis of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene hydrazine with N,N-diethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide.

Applications De Recherche Scientifique

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase enzymes in the eye. In epilepsy, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been studied for its ability to modulate neuronal excitability by regulating the activity of carbonic anhydrase enzymes in the brain. In cancer, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to inhibit tumor growth by targeting carbonic anhydrase enzymes that are overexpressed in cancer cells.

Propriétés

Nom du produit

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Formule moléculaire

C18H25N3O4S

Poids moléculaire

379.5 g/mol

Nom IUPAC

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,19H,5-6,11-12H2,1-4H3

Clé InChI

IBWKIBXAAMZWKM-UHFFFAOYSA-N

SMILES isomérique

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

SMILES canonique

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.